(2-phenylnaphthalen-1-yl)boronic Acid
Description
Properties
IUPAC Name |
(2-phenylnaphthalen-1-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BO2/c18-17(19)16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-11,18-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGMGVWOTWPOET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)C3=CC=CC=C3)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Phenylnaphthalen 1 Yl Boronic Acid
Precursor Synthesis and Rational Design for Naphthalene-Based Boronic Acids
The successful synthesis of the target compound is fundamentally dependent on the availability and rational design of its precursors. The core structure, 2-phenylnaphthalene (B165426), must first be synthesized, and the strategic placement of the boronic acid moiety requires careful consideration of the electronic and steric properties of the naphthalene (B1677914) system.
The synthesis of the 2-phenylnaphthalene backbone can be achieved through various protocols. One efficient method involves the use of a recyclable Brønsted acidic ionic liquid, N-methyl-2-pyrrolidone hydrogen sulfate (B86663), which acts as both a catalyst and a solvent to construct 2-phenylnaphthalene and its derivatives from styrene (B11656) oxides in excellent yields. rsc.org Another established industrial process involves the dehydrocyclization of linear styrene dimer over a dehydrogenation catalyst at temperatures exceeding 500°C. google.com
The rational design of naphthalene-based boronic acids is guided by their intended application. Boron-containing heterocyclic compounds, including naphthalene-based structures, have emerged as important scaffolds in drug discovery. digitellinc.com For instance, boronic acids are known to be reversible inhibitors of proteolytic enzymes, and naphthalene boronic acid derivatives have shown exceptional capacity as enzyme stabilizers. google.com The design process considers factors like the position of the boronic acid group, which influences its electronic properties, stability, and steric interactions with target molecules. digitellinc.comnih.gov The inherent properties of the naphthalene scaffold, such as its extended π-system, also contribute to the unique characteristics of the final compound. nbinno.com
Direct Boronylation Approaches for Aryl C–H Functionalization
Direct C–H borylation has become a powerful tool in organic synthesis, allowing for the conversion of inert C–H bonds into valuable C–B bonds. rsc.org This approach avoids the need for pre-functionalized substrates like organohalides, thus offering a more atom-economical route.
Transition metal catalysis is central to modern C–H borylation methodologies. Iridium-based catalysts are particularly prominent for the direct borylation of aromatic compounds, including polycyclic aromatic hydrocarbons (PAHs) like naphthalene. nih.govacs.org These reactions typically utilize a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), and proceed under mild conditions, showing tolerance for a wide range of functional groups. nih.gov
The regioselectivity of iridium-catalyzed C–H borylation is primarily governed by the steric environment of the substrate's C–H bonds. rsc.orgnih.gov For a substrate like 2-phenylnaphthalene, the catalyst would preferentially borylate the least sterically hindered positions. Achieving borylation at the C-1 position, which is sterically encumbered by the adjacent phenyl group at C-2, presents a significant challenge and often requires specialized strategies. nih.gov Besides iridium, other transition metals like nickel have also been developed for aromatic C–H borylation. nagoya-u.ac.jp
Table 1: Overview of Catalysts for Aryl C–H Borylation
| Catalyst Type | Common Precursors | Boron Source | Key Features |
|---|---|---|---|
| Iridium | [Ir(OMe)(COD)]₂ | B₂pin₂, HBpin | High activity, mild conditions, sterically driven selectivity. nih.govmdpi.com |
| Palladium | Pd(OAc)₂, PdCl₂(dppf) | B₂pin₂ | Primarily used for borylation of aryl halides/triflates. rsc.orgacsgcipr.org |
Ligand Design for Enhanced Regioselectivity in Boronylation
To overcome the inherent steric bias of catalysts and achieve site-selectivity, the design of the ancillary ligand is crucial. Ligands can steer the catalyst to a specific C–H bond through electronic effects, steric interactions, or by establishing non-covalent interactions with the substrate. madridge.orgresearchgate.net For instance, directing groups on the substrate can chelate to the metal center, forcing borylation to occur at the ortho position. rsc.orgmdpi.com
In the context of 2-phenylnaphthalene, achieving borylation at the C-1 (peri) position would likely necessitate a directing group strategy. For example, silyl (B83357) groups have been successfully employed as traceless directing groups to achieve peri-borylation of naphthalenes. nih.gov The development of custom "U-shaped" ligands has also been instrumental in achieving remote C–H activation, overriding the intrinsic steric or electronic preferences of the substrate. researchgate.net By carefully selecting or designing a ligand, it is possible to control the regiochemical outcome of the borylation reaction, making otherwise inaccessible isomers, such as (2-phenylnaphthalen-1-yl)boronic acid, synthetically viable via a C-H activation approach. researchgate.netescholarship.org
Metal-Mediated and Catalyzed Synthetic Routes
Beyond direct C–H activation, traditional organometallic methods remain robust and widely used for the synthesis of arylboronic acids. These routes typically involve the creation of a highly reactive organometallic intermediate from an organohalide precursor, which is then quenched with a boron-containing electrophile.
A common and effective strategy for preparing arylboronic acids involves the reaction of an organometallic reagent, such as an organolithium or Grignard reagent, with a trialkyl borate (B1201080) ester like trimethyl borate or triisopropyl borate. acs.orgnih.gov The initially formed boronate complex is then hydrolyzed under acidic conditions to yield the final boronic acid.
This method's primary advantage is its reliability and predictability. The position of the boron moiety is precisely determined by the location of the halogen in the starting material. The main limitation is the low tolerance for functional groups that are incompatible with the highly reactive organometallic intermediates, such as esters or nitriles. acs.org
Table 2: General Steps for Borylation via Electrophilic Trapping
| Step | Procedure | Intermediate/Product |
|---|---|---|
| 1. Organometallic Formation | Reaction of an aryl halide with a metal (e.g., Mg) or an organolithium reagent. | Aryl Grignard or aryllithium reagent. |
| 2. Borylation | Addition of a trialkyl borate (e.g., B(OMe)₃) at low temperature. | Tetrahedral boronate ('ate') complex. acs.org |
Lithium-Halogen Exchange and Subsequent Borylation
Lithium-halogen exchange is a specific and highly efficient method for generating the necessary organometallic intermediate. wikipedia.org This reaction is typically very fast, often proceeding rapidly at low temperatures (e.g., -78 °C). harvard.edu It involves treating an aryl halide, such as 1-bromo-2-phenylnaphthalene, with an organolithium reagent, most commonly n-butyllithium (n-BuLi). wikipedia.org The exchange produces an aryllithium species and the corresponding alkyl halide.
The resulting aryllithium is a potent nucleophile that is immediately "trapped" by adding an electrophilic boron source, such as B(OMe)₃ or B(Oi-Pr)₃. acs.orgresearchgate.net Subsequent acidic hydrolysis liberates the desired this compound. This method is particularly well-suited for preparing sterically hindered boronic acids and is often the preferred laboratory-scale route for compounds where direct C-H borylation is challenging. acs.orgnih.gov
Transmetalation Strategies from Aryl Silanes and Stannanes
Transmetalation reactions involving the exchange of a metal or metalloid from an organometallic compound to a boron-containing reagent are a powerful tool for the synthesis of arylboronic acids. While specific examples detailing the synthesis of this compound via transmetalation from aryl silanes are not extensively documented in publicly available literature, the general principles of this methodology are well-established for other arylboronic acids. nih.gov This approach typically involves the reaction of an arylsilane with a boron halide, followed by hydrolysis to yield the desired boronic acid. nih.gov
The transmetalation from aryl stannanes offers a more documented route, although specific data for this compound is limited. The general method involves the reaction of an aryltrialkylstannane with a boron trihalide, which proceeds via an electrophilic cleavage of the aryl-tin bond by the boron halide. Subsequent hydrolysis of the resulting dihaloborane intermediate furnishes the arylboronic acid. The choice of reagents and reaction conditions is crucial to optimize the yield and purity of the final product.
| Aryl Stannane Precursor | Boron Reagent | Solvent | Conditions | Yield (%) | Reference |
| Aryltrialkyltin | Boron tribromide (BBr₃) | Dichloromethane | -78 °C to rt | Varies | nih.gov |
| Aryltrialkyltin | Boron trichloride (B1173362) (BCl₃) | Dichloromethane | -78 °C to rt | Varies | nih.gov |
Coupling Reactions of Aryl Halides with Diboronic Acid Reagents
The palladium-catalyzed cross-coupling of aryl halides with diboronic acid reagents, often referred to as the Miyaura borylation, is a widely employed and versatile method for the synthesis of arylboronic acids and their esters. nih.gov This reaction offers a direct route to introduce a boronic acid functionality onto an aromatic ring. The synthesis of this compound would typically start from 1-halo-2-phenylnaphthalene.
The reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a diboron reagent, and subsequent reductive elimination to yield the arylboronate ester. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. A variety of diboron reagents, such as bis(pinacolato)diboron (B₂pin₂) and bis(neopentylglycolato)diboron, can be utilized. beilstein-journals.org
| Aryl Halide | Diboron Reagent | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-Bromo-2-phenylnaphthalene | Bis(pinacolato)diboron | PdCl₂(dppf) | dppf | KOAc | Dioxane | 80-100 | High | nih.govbeilstein-journals.org |
| 1-Iodo-2-phenylnaphthalene | Bis(pinacolato)diboron | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | High | nih.govbeilstein-journals.org |
This table illustrates typical conditions for Miyaura borylation reactions for the synthesis of arylboronic esters, which are precursors to arylboronic acids. Specific yield data for this compound via this method requires further specific literature.
Photochemical and Electrochemical Approaches to Arylboronic Acids
In recent years, photochemical and electrochemical methods have emerged as sustainable and powerful alternatives for the synthesis of arylboronic acids, often proceeding under mild conditions without the need for stoichiometric metal reagents.
Photocatalytic Decarboxylative Borylation
Photocatalytic decarboxylative borylation enables the conversion of readily available carboxylic acids into valuable boronic esters. nih.govresearchgate.netresearchgate.net This method involves the visible-light-mediated generation of an aryl radical from the corresponding carboxylic acid, which is then trapped by a diboron reagent. While a specific example for the synthesis of this compound from 2-phenylnaphthalene-1-carboxylic acid has not been explicitly reported, the general applicability of this method to a wide range of aromatic carboxylic acids suggests its potential. nih.gov The reaction typically employs an iridium or ruthenium-based photocatalyst in the presence of a diboron reagent and a suitable base. organic-chemistry.org
| Carboxylic Acid Substrate | Diboron Reagent | Photocatalyst | Base | Solvent | Light Source | Yield (%) | Reference |
| Aryl Carboxylic Acid | Bis(catecholato)diboron | [Ir(ppy)₂(dtbbpy)]PF₆ | K₂CO₃ | DMF | Blue LED | Good | organic-chemistry.org |
| Aryl Carboxylic Acid | Bis(pinacolato)diboron | Ru(bpy)₃Cl₂ | Cs₂CO₃ | Acetonitrile (B52724) | Visible Light | Good | nih.gov |
This table outlines general conditions for photocatalytic decarboxylative borylation of aryl carboxylic acids. The application to 2-phenylnaphthalene-1-carboxylic acid is inferred from the broad substrate scope of the methodology.
Emerging Electrochemical Synthesis Protocols
Electrochemical synthesis offers a green and efficient pathway to arylboronic acids by avoiding the use of chemical oxidants or reductants. rsc.org The electrosynthesis of arylboronic acids typically involves the reduction of an aryl halide at the cathode in the presence of a boron-containing electrophile, such as a trialkyl borate. This generates an aryl radical anion which can then react to form the carbon-boron bond. While specific protocols for the electrochemical synthesis of this compound are not detailed in the available literature, the general methodology has been successfully applied to various aryl halides.
| Aryl Halide | Boron Reagent | Electrode Material (Cathode/Anode) | Solvent | Supporting Electrolyte | Yield (%) | Reference |
| Aryl Bromide | Trimethyl borate | Stainless Steel / Magnesium | DMF | Bu₄NBF₄ | Moderate | rsc.org |
| Aryl Iodide | Triisopropyl borate | Carbon Felt / Aluminum | THF | LiClO₄ | Moderate | rsc.org |
This table presents generalized conditions for the electrochemical synthesis of arylboronic acids. The applicability to 1-halo-2-phenylnaphthalene would require specific experimental investigation.
Flow Chemistry Techniques for Scalable Synthesis
Flow chemistry has emerged as a powerful technology for the scalable and safe synthesis of chemical compounds, including arylboronic acids. organic-chemistry.orgnih.govumontreal.cadurham.ac.uk Continuous flow reactors offer enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents and intermediates safely. The synthesis of arylboronic acids in flow often involves the rapid mixing of an organometallic intermediate, such as an aryllithium or Grignard reagent, with a borate ester at controlled temperatures. organic-chemistry.org
While a specific flow synthesis protocol for this compound is not explicitly described, the general approach would involve the continuous generation of the 2-phenylnaphthalen-1-yl organometallic species from the corresponding halide, followed by its immediate reaction with a borating agent in a microreactor. This technique allows for rapid optimization and scaling of the synthesis. organic-chemistry.org
| Starting Material | Reagents | Reactor Type | Residence Time | Temperature (°C) | Throughput | Reference |
| Aryl Bromide | n-BuLi, Trimethyl borate | Microreactor | < 1 second | -20 to 25 | g/h scale | organic-chemistry.org |
| Aryl Iodide | i-PrMgCl, Triisopropyl borate | Packed-bed reactor | minutes | 0 to 25 | kg/day potential | organic-chemistry.orgnih.gov |
This table illustrates the potential of flow chemistry for the scalable synthesis of arylboronic acids based on general methodologies. The application to the synthesis of this compound is a logical extension of these established techniques.
Reactivity and Mechanistic Elucidation of 2 Phenylnaphthalen 1 Yl Boronic Acid
Carbon-Carbon Bond Forming Reactions
The construction of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecular architectures. (2-Phenylnaphthalen-1-yl)boronic acid is a versatile reagent for these transformations, primarily through palladium- and rhodium-catalyzed processes.
Suzuki–Miyaura Cross-Coupling: Scope and Optimization with this compound
The Suzuki–Miyaura cross-coupling reaction is a powerful and widely used method for the formation of biaryl and vinylaryl structures. sandiego.edunih.govresearchgate.net The reaction typically involves the palladium-catalyzed coupling of an organoboronic acid with an aryl or vinyl halide. sandiego.edubeilstein-journals.org The steric hindrance posed by the 2-phenylnaphthalen-1-yl)boronic acid presents unique challenges, often requiring carefully optimized reaction conditions to achieve high yields.
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst. beilstein-journals.org For sterically hindered boronic acids like this compound, the transmetalation step can be particularly slow. To overcome this, the choice of catalyst, ligand, and base is crucial.
Research on sterically demanding Suzuki-Miyaura couplings has shown that bulky, electron-rich phosphine (B1218219) ligands can significantly enhance reaction rates and yields. beilstein-journals.orgnih.gov For instance, the use of ligands such as SPhos and XPhos has proven effective in the coupling of sterically hindered aryl chlorides with various boronic acids. researchgate.net While specific data for the coupling of this compound is not extensively tabulated in singular reports, the general conditions for similar sterically hindered couplings provide a strong indication of the required parameters. The synthesis of axially chiral biaryl compounds, for example, often employs such hindered substrates. beilstein-journals.org
Below is an interactive data table illustrating typical conditions for the Suzuki-Miyaura coupling of sterically hindered aryl halides with arylboronic acids, which would be analogous to reactions involving this compound.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 2-Bromo-3-methyl-N-phenylbenzamide | 1-Naphthaleneboronic acid | Pd(OAc)₂ (5) | Chiral Monophosphine (6) | K₃PO₄ | THF | 50 | 72 | 99 | beilstein-journals.org |
| 4-Chloroanisole | Pentafluorophenylboronic acid | Pd Precatalyst (2) | XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | 93 | nih.gov |
| 3-Chloroindazole | 5-Indole boronic acid | Pd₂dba₃ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80 | researchgate.net |
| 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd(OAc)₂ (1) | AntPhos (1.2) | K₃PO₄ | Toluene | 110 | 12 | >95 | beilstein-journals.org |
Rhodium-Catalyzed Additions to Unsaturated Systems
Rhodium catalysts are effective in promoting the addition of arylboronic acids to various unsaturated systems, providing routes to functionalized products that are complementary to those obtained via Suzuki-Miyaura couplings.
The rhodium-catalyzed hydroarylation of alkynes with arylboronic acids is a method for the synthesis of substituted alkenes. Mechanistic studies have shown that this transformation can proceed through a 1,4-shift of rhodium from a 2-aryl-1-alkenylrhodium intermediate to a 2-alkenylarylrhodium intermediate. nih.gov While specific examples detailing the use of this compound in this reaction are not prevalent in the literature, the general reactivity of arylboronic acids suggests its potential applicability. The steric bulk of the naphthyl group would likely influence the regioselectivity of the addition.
Rhodium-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated ketones (enones) and aldehydes is a powerful method for the formation of carbon-carbon bonds. rug.nl These reactions can be performed enantioselectively with the use of chiral ligands. Palladium catalysis has also been shown to be effective for the diastereoselective conjugate addition of arylboronic acids to α-substituted cyclic enones, with one study noting the successful addition of a bulky naphthyl group. thieme-connect.comnih.gov
While specific data for this compound in rhodium-catalyzed conjugate additions is scarce, the general conditions for such reactions are well-established.
| Substrate | Boronic Acid | Catalyst (mol%) | Ligand | Base/Additive | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 2-Cyclohexenone | Phenylboronic acid | [Rh(acac)(C₂H₄)₂] (3) | (S)-BINAP | - | Dioxane/H₂O | 100 | 99 | 97 | rug.nl |
| 2-Methylcyclopentenone | Phenylboronic acid | Pd(TFA)₂ (5) | 2,2'-Bipyridine | - | DMF | 80 | >95 | - | thieme-connect.com |
| β,γ-Butenolide | Naphthylboronic acid | [Rh(OH)((S)-BINAP)]₂ (1) | - | K₂CO₃ | Dioxane/H₂O | 50 | 85 | 94 | nih.gov |
Petasis Multicomponent Reactions and Analogues
The Petasis reaction, or borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is highly valued for its operational simplicity and its ability to generate molecular complexity in a single step. nih.govmdpi.com The scope of the Petasis reaction is broad, accommodating a wide variety of aldehydes, amines, and boronic acids, including arylboronic acids. nih.govmdpi.com
No specific studies detailing the use of this compound in the Petasis reaction have been prominently reported. However, the general applicability of arylboronic acids in this transformation suggests that it would be a viable, albeit likely slow, coupling partner due to its steric hindrance. The reaction conditions would likely require elevated temperatures or the use of activating agents to facilitate the reaction.
Carbon-Heteroatom Bond Forming Reactions
The formation of carbon-heteroatom bonds is of great importance in the synthesis of pharmaceuticals and functional materials. The Chan-Lam coupling reaction, which involves the copper-catalyzed cross-coupling of an arylboronic acid with an amine or an alcohol, is a key method in this area. beilstein-journals.orgorganic-chemistry.org This reaction is often performed under mild conditions and is tolerant of a wide range of functional groups. organic-chemistry.org
While there is a lack of specific literature examples for the use of this compound in Chan-Lam couplings, the general principles of the reaction are applicable. The steric hindrance of the boronic acid would likely necessitate the use of more forcing conditions, such as higher temperatures or the use of specific ligands to facilitate the coupling. The synthesis of P-chiral phosphine oxides has been reported through related C-P bond forming reactions, indicating the potential for this compound to participate in a variety of carbon-heteroatom bond formations. wikipedia.org
Mechanistic Pathways of Boronic Acid Transformations
Understanding the fundamental mechanistic steps of boronic acid reactions is crucial for optimizing existing transformations and designing new ones.
Transmetalation is a key elementary step in many of the most important cross-coupling reactions involving boronic acids, most notably the Suzuki-Miyaura reaction. rsc.org This process involves the transfer of the organic group (in this case, the 2-phenylnaphthalen-1-yl group) from the boron atom to a transition metal catalyst, typically palladium. rsc.orgnih.gov The mechanism of transmetalation has been studied extensively. Two primary pathways are generally considered: one involving the reaction of a boronate species (formed by the reaction of the boronic acid with a base) with a palladium(II)-halide complex, and another involving the reaction of the neutral boronic acid with a palladium(II)-hydroxo complex. nih.govacs.org
Kinetic and mechanistic studies suggest that the pathway involving the palladium-hydroxo complex and the neutral boronic acid is often significantly faster and can be the dominant route in catalytic cycles, even when the concentration of the hydroxo complex is low. nih.govacs.org The efficiency of transmetalation can also be influenced by the electronic properties of the aryl group being transferred. acs.org Besides palladium, transmetalation of boronic acids to other metals like rhodium, iron, copper, and gold is also relevant for various catalytic transformations. rsc.org
The boron atom in a boronic acid is electron-deficient, making it a Lewis acid. wikipedia.org This Lewis acidity is central to its reactivity. A Lewis acid acts as an electron pair acceptor, which allows it to activate substrates. youtube.com In the context of catalysis, the Lewis acidic boron center can coordinate to lone-pair-bearing atoms like oxygen or nitrogen in a substrate, thereby increasing the substrate's reactivity. wikipedia.orgyoutube.com
This principle is exploited in various reactions. For example, in the amidation reaction discussed earlier, the boronic acid acts as a Lewis acidic catalyst to activate the carboxylic acid. rsc.org In cooperative catalysis, a Lewis acid and a Brønsted base can work together synergistically. wiley-vch.de The Lewis acid activates an electrophile, while the Brønsted base generates an active nucleophile, leading to significant rate enhancements. wiley-vch.de The Lewis acidity of this compound is a key feature that would enable its participation in such catalytic processes, activating carbonyls or other electrophiles for subsequent reactions.
While many boronic acid reactions proceed through organometallic intermediates via two-electron pathways like transmetalation, there is growing recognition that they can also serve as precursors to aryl radicals through single-electron transfer (SET) processes. bohrium.comrsc.org This alternative mechanistic pathway opens up a host of different transformations.
Aryl radicals can be generated from arylboronic acids via oxidative carbon-boron bond cleavage, typically using a transition metal catalyst and an oxidant. bohrium.comrsc.org Systems such as manganese(III) acetate, or combinations like Ag(I)/persulfate and Fe(II or III)/persulfate, have proven effective for these transformations. bohrium.comrsc.org The generated aryl radical can then participate in various C-C bond-forming reactions, such as the arylation of arenes and heteroarenes. bohrium.comresearchgate.net For example, the reaction of an arylboronic acid with an electron-deficient heteroarene in the presence of AgNO₃ and K₂S₂O₈ can proceed through an aryl radical intermediate. bohrium.com This radical pathway is distinct from traditional cross-coupling mechanisms and expands the synthetic utility of boronic acids like this compound into the realm of radical chemistry. nih.govacs.org
Ligand Exchange Dynamics at Boron Centers
The boron center of this compound, like other arylboronic acids, is a hub of dynamic activity, participating in rapid, reversible ligand exchange reactions. These exchanges are fundamental to its role in various chemical processes, including the formation of boronate esters and its function as a Lewis acid catalyst. The primary exchange processes involve water, diols, and self-condensation to form boroxines (anhydrides).
The dynamics of these exchanges are often studied using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR and Exchange Spectroscopy (EXSY). ¹¹B NMR is highly sensitive to the coordination environment of the boron atom. A trigonal planar (sp²-hybridized) boronic acid typically shows a chemical shift in the range of 28-30 ppm, whereas a tetrahedral (sp³-hybridized) boronate ester or a solvated boronate species appears further upfield, between 8 and 15 ppm. nih.gov
The exchange between the free boronic acid and a boronate ester can be represented by the following equilibrium:
Ar-B(OH)₂ + Diol ⇌ Ar-B(OR)₂ + 2H₂O
The rate of this exchange is influenced by several factors:
pH: The exchange process is often base-catalyzed. Deprotonation of the boronic acid to form the more nucleophilic boronate anion, [Ar-B(OH)₃]⁻, accelerates the reaction with electrophiles.
Solvent: The solvent can participate in the exchange, and protic solvents can facilitate proton transfer steps that are crucial to the mechanism. nih.gov
Steric Hindrance: The bulky 2-phenylnaphthalenyl group imposes significant steric hindrance around the boron center, which can influence the rate of approach of incoming ligands compared to simpler arylboronic acids like phenylboronic acid.
Ligand Structure: The nature of the exchanging ligand (e.g., the structure of a diol) dramatically affects exchange rates. Pre-organized or rigid diols may exhibit slower or faster kinetics depending on their fit with the boron center. nih.gov
Table 1: Representative Ligand Exchange Parameters for Arylboronic Acid Systems (Based on Analogy)
Note: This table presents typical data from studies on phenylboronic acid (PBA) and its derivatives to illustrate the principles of ligand exchange dynamics, as direct data for this compound is not available in the cited literature. The rates for the title compound may vary due to steric and electronic differences.
| System | Exchanging Ligand | Technique | Observed Phenomenon | Reference |
|---|---|---|---|---|
| Phenylboronic Acid (PBA) | Neopentyl Glycol (1,3-diol) | ¹H 1D EXSY NMR | Measurement of pseudo-first-order rate constants for esterification and hydrolysis. | nih.gov |
| Substituted Phenylboronic Acids | Catechol (1,2-diol) | ¹¹B NMR Titration | Chemical shift changes indicating equilibrium between sp² boronic acid and sp³ boronate ester. | nsf.gov |
| ortho-Aminomethyl Phenylboronic Acid | Various Diols | ¹¹B NMR | Distinction between trigonal planar boron (28-30 ppm) and tetrahedral N-B adducts (14-15 ppm). | nih.gov |
| Phenylboronic Acid (PBA) | Self-Condensation (forms Boroxine) | ¹H NMR | Equilibrium between monomeric acid and trimeric anhydride, influenced by solvent and water content. | asianpubs.org |
Kinetic and Thermodynamic Considerations in Reaction Design
The utility of this compound in synthesis, particularly in cross-coupling reactions, is critically dependent on the kinetics and thermodynamics of its transformations. Understanding these factors allows for the rational design of reaction conditions to maximize yield and minimize side reactions.
Reaction Rate Determinations and Activation Energy Profiling
The rate at which this compound engages in reactions, such as boronate ester formation or the crucial transmetalation step in a Suzuki-Miyaura coupling, is key to its synthetic efficiency. Reaction rates are typically determined by monitoring the change in concentration of a reactant or product over time using techniques like spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC).
For the reaction of a boronic acid with a diol, the kinetics can be complex, often involving both the neutral boronic acid and the anionic boronate as reactive species. researchgate.net The observed rate constant (kobs) is pH-dependent and reflects the contributions of these different pathways.
Activation energy (Ea) profiling provides deeper insight into the energy barriers of these reactions. The Arrhenius equation, k = Ae-Ea/RT, links the rate constant (k) to the activation energy. Ea can be determined experimentally by measuring the rate constant at various temperatures and plotting ln(k) versus 1/T. A lower activation energy corresponds to a faster reaction rate.
While specific activation energies for reactions involving this compound are not documented in the searched literature, data from analogous systems highlight the energetic demands of these processes. For instance, studies on the transesterification of palm oil, a process involving ester exchange, show activation energies in the range of 6-15 kcal/mol (25-63 kJ/mol) for various steps. researchgate.net Similarly, studies on boronic ester exchange with diols have determined activation energies for both esterification and hydrolysis steps. nih.gov The steric bulk of the 2-phenylnaphthalenyl group would be expected to influence the activation energy for ligand association compared to less hindered arylboronic acids.
Table 2: Representative Activation Energies for Boronic Acid/Ester Reactions (Based on Analogy)
Note: This table contains data for analogous systems to illustrate typical activation energy values. The specific values for this compound may differ.
| Reaction | System | Activation Energy (Ea) | Method | Reference |
|---|---|---|---|---|
| Boronic Ester Hydrolysis | PBA - Neopentyl Glycol ester | 15.5 kcal/mol (64.9 kJ/mol) | ¹H 1D EXSY NMR | nih.gov |
| Boronic Esterification | PBA + Neopentyl Glycol | 14.4 kcal/mol (60.2 kJ/mol) | ¹H 1D EXSY NMR | nih.gov |
| Triglyceride Hydrolysis | Palm Oil Transesterification | 14.7 kcal/mol (61.5 kJ/mol) | Batch Reactor Kinetics | researchgate.net |
| Monoglyceride Hydrolysis | Palm Oil Transesterification | 6.4 kcal/mol (26.8 kJ/mol) | Batch Reactor Kinetics | researchgate.net |
Equilibrium Studies in Reversible Boronate Complexation
The reversible formation of boronate esters from this compound and diols is a cornerstone of its application in dynamic covalent chemistry and sensing. The position of this equilibrium is described by the association or equilibrium constant (Keq), which quantifies the stability of the boronate complex.
Keq = [Boronate Ester] / ([Boronic Acid][Diol])
A higher Keq value indicates a more stable complex and a greater propensity for the equilibrium to favor the product side. This constant is influenced by several structural and environmental factors:
Boronic Acid pKa: Electron-withdrawing groups on the aryl ring lower the pKa of the boronic acid, making it more Lewis acidic and generally leading to higher affinity for diols. The phenyl substituent on the naphthalene (B1677914) core of the title compound will have a specific electronic effect on the boron center's Lewis acidity.
Diol Structure: The binding affinity is highly dependent on the diol's structure. Cis-diols on five- or six-membered rings, which have a pre-organized geometry with a low dihedral angle between the hydroxyl groups, typically form much more stable boronate esters than flexible, acyclic diols. nih.govnih.gov
pH: The apparent binding constant is highly pH-dependent. Maximum complex formation is often observed when the solution pH is near the pKa of the boronic acid, where there is a significant population of both the Lewis acidic neutral form and the reactive boronate anion. researchgate.net
Equilibrium constants can be determined using various methods, including NMR titration and fluorescence spectroscopy. acs.orgmdpi.com Competitive binding assays using a fluorescent reporter like Alizarin Red S (ARS) are particularly common. In this method, the diol of interest competes with ARS for binding to the boronic acid, and the displacement of ARS leads to a measurable change in fluorescence, from which the equilibrium constant can be calculated. nih.govacs.org
Table 3: Representative Equilibrium Constants (Keq) for Arylboronic Acid-Diol Complexation (Based on Analogy)
Note: Data is provided for phenylboronic acid (PBA) to illustrate the magnitude of binding constants and the effect of diol structure. The steric and electronic properties of this compound would result in different Keq values.
| Boronic Acid | Diol | Keq (M⁻¹) | Conditions | Reference |
|---|---|---|---|---|
| Phenylboronic Acid | Fructose | 560 | pH 7.4 | nih.gov |
| Phenylboronic Acid | Glucose | 9.1 | pH 7.4 | nih.gov |
| Phenylboronic Acid | Sorbitol | 290 | pH 7.4 | nih.gov |
| Phenylboronic Acid | cis-1,2-Cyclopentanediol | 150 | pH 7.0, Methanol (B129727)/Water | nih.gov |
| Phenylboronic Acid | Neopentyl Glycol | 0.6 | pH 7.0, Methanol/Water | nih.gov |
Derivatization and Functionalization Strategies for 2 Phenylnaphthalen 1 Yl Boronic Acid
Formation of Boronate Esters and Their Stability Characteristics
The conversion of boronic acids into boronate esters is a fundamental derivatization strategy. This transformation serves to protect the boronic acid group, enhance its stability, and modify its reactivity in subsequent chemical reactions.
Synthesis of Pinacol (B44631) Esters and Related Derivatives
The most common derivatives of (2-phenylnaphthalen-1-yl)boronic acid are its boronate esters, with pinacol esters being the most frequently employed. The synthesis of the pinacol ester, this compound pinacol ester, is typically achieved through the condensation of the boronic acid with pinacol. This reaction is often carried out in an organic solvent like diethyl ether or dichloromethane, frequently with a dehydrating agent such as magnesium sulfate (B86663) to drive the equilibrium towards the ester. orgsyn.org
Beyond pinacol, other diols can be utilized to form different boronate esters, each imparting unique properties. For instance, the use of 1,1,2,2-tetraethylethylene glycol (Epin) has been shown to produce aryl boronic esters (ArB(Epin)s) that exhibit enhanced stability on silica (B1680970) gel compared to their pinacol counterparts (ArB(pin)s). organic-chemistry.orgh1.coacs.orgacs.orgresearchgate.net This improved stability facilitates purification by conventional column chromatography, a process that can be challenging for many boronic acids and their pinacol esters due to decomposition or strong adsorption on the stationary phase. h1.coacs.org
The synthesis of these esters can also be achieved through metal-catalyzed borylation of the corresponding aryl halide or triflate with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂), followed by in-situ or subsequent esterification. acs.org
Table 1: Comparison of Common Boronate Esters
| Diol | Ester Abbreviation | Key Characteristics | Reference |
| Pinacol | B(pin) | Widely used, moderate stability, sometimes difficult to purify via silica gel chromatography. | h1.co |
| 1,1,2,2-Tetraethylethylene glycol | B(Epin) | High stability on silica gel, allows for easier purification, higher yields in some cross-coupling reactions. | organic-chemistry.orgacs.org |
| N-methyliminodiacetic acid | B(MIDA) | Highly stable, crystalline solids, slow-release of the boronic acid under specific conditions. | h1.co |
| 1,8-Diaminonaphthalene | B(dan) | Highly stable, requires strongly alkaline conditions for direct coupling. | h1.co |
Modulation of Reactivity through Esterification
Esterification of this compound is a powerful tool for modulating its reactivity, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The nature of the diol used to form the boronate ester can significantly influence the rate and efficiency of the transmetalation step in the catalytic cycle.
Recent research on ArB(Epin)s has demonstrated that these esters can provide higher yields of biaryl products in Suzuki-Miyaura couplings compared to both the corresponding boronic acids and pinacol esters. organic-chemistry.orgacs.org This is attributed to their enhanced stability under the reaction conditions, which minimizes protodeborylation and other side reactions.
Table 2: Relative Reactivity of Boron Species in Suzuki-Miyaura Coupling
| Boron Species | Relative Reactivity/Yield | Key Factors | Reference |
| Arylboronic Acid | Variable, can be high but prone to decomposition. | Susceptible to protodeborylation and boroxine (B1236090) formation. | organic-chemistry.org |
| Aryl Pinacol Boronate (ArB(pin)) | Generally good yields due to increased stability. | Steric hindrance can sometimes slow transmetalation. | organic-chemistry.org |
| Aryl Epinacol Boronate (ArB(Epin)) | Often higher yields than ArB(OH)₂ and ArB(pin). | Enhanced stability on silica and under reaction conditions. | acs.org |
Selective Chemical Modifications of the Naphthalene (B1677914) and Phenyl Moieties
Functionalization of the aromatic core of this compound allows for the introduction of various substituents, leading to a diverse range of derivatives with tailored electronic and steric properties. The directing effects of the existing phenyl and boronic acid groups, as well as the inherent reactivity of the naphthalene system, govern the regioselectivity of these modifications.
Electrophilic aromatic substitution reactions, such as nitration and halogenation, are common methods for functionalizing the naphthalene and phenyl rings. In the case of the 2-phenylnaphthalene (B165426) scaffold, the positions most susceptible to electrophilic attack are generally the C5 and C8 positions of the naphthalene ring, which are para and ortho to the phenyl-substituted ring, respectively, and are activated by the electron-donating nature of the phenylnaphthalene system. The phenyl ring itself can also be functionalized, typically at the ortho and para positions, although this can be influenced by the presence of the bulky naphthyl group.
For instance, the nitration of naphthalene typically yields 1-nitronaphthalene (B515781) as the major product under kinetic control, due to the greater stability of the carbocation intermediate. youtube.com By analogy, the nitration of 2-phenylnaphthalene would be expected to favor substitution on the naphthalene ring at positions electronically activated by the phenyl group. Similarly, bromination of naphthalenes can be directed to specific positions depending on the reaction conditions and catalysts used. google.comcardiff.ac.uk For example, the use of bromine over a montmorillonite (B579905) clay has been shown to produce polybrominated naphthalenes. cardiff.ac.uk
The boronic acid group can be temporarily protected as a boronate ester during these transformations to prevent unwanted side reactions. Following functionalization of the aromatic core, the boronic acid can be regenerated by hydrolysis of the ester.
Development of Chiral Derivatives and Reagents
The development of chiral derivatives of this compound is of significant interest for applications in asymmetric synthesis, particularly as precursors to chiral ligands and catalysts. Chirality can be introduced either by creating a chiral center or, more commonly in this class of compounds, by establishing axial chirality.
One established method for preparing chiral boronic esters is the reaction of a boronic acid with a chiral diol. orgsyn.orgiupac.orgresearchgate.net The use of enantiopure diols, such as those derived from tartaric acid or pinanediol, can lead to the formation of diastereomeric boronate esters, which can potentially be separated. Subsequent reactions of these chiral boronate esters can proceed with transfer of chirality. For example, the Matteson homologation of chiral boronic esters has been extensively used to synthesize a variety of chiral molecules with high stereocontrol. researchgate.net
Another powerful strategy for accessing chiral derivatives involves the asymmetric Suzuki-Miyaura coupling reaction to construct an axially chiral biaryl system. While this typically involves the coupling of a naphthylboronic acid with an ortho-substituted aryl halide in the presence of a chiral palladium catalyst, the principles can be extended to the synthesis of chiral molecules derived from this compound. The steric hindrance around the C1-C2' bond in 2-phenylnaphthalene derivatives can give rise to atropisomerism if suitable ortho substituents are present on either the naphthalene or the phenyl ring, leading to stable, separable enantiomers. The synthesis of chiral 1,1'-bi-2-naphthyl (BINOL) and related compounds often relies on such strategies. researchgate.net
The development of chiral reagents from this compound opens up possibilities for its use in enantioselective transformations, where the specific steric and electronic properties of the 2-phenylnaphthalenyl group can influence the stereochemical outcome of a reaction.
Applications in Advanced Organic Synthesis and Materials Precursors
Construction of Complex Polycyclic Aromatic Hydrocarbons (PAHs)
The synthesis of large, complex polycyclic aromatic hydrocarbons (PAHs) is of great interest due to their unique electronic and photophysical properties. researchgate.net (2-Phenylnaphthalen-1-yl)boronic acid serves as a key building block in this endeavor, primarily through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of new carbon-carbon bonds between the naphthalene (B1677914) core of the boronic acid and various aryl or vinyl halides. innospk.com
The strategic placement of the boronic acid group at the 1-position of the 2-phenylnaphthalene (B165426) scaffold allows for the extension of the aromatic system in a specific direction, leading to the regioselective synthesis of larger PAHs. Researchers have utilized this approach to create novel, contorted PAHs with tailored optoelectronic properties. The steric hindrance provided by the phenyl group at the 2-position can influence the final geometry of the synthesized PAH, often leading to non-planar structures with interesting chiroptical properties.
A general synthetic route involves the coupling of this compound with a halogenated aromatic compound. The choice of the coupling partner is crucial in determining the final PAH structure. For instance, coupling with a di-halogenated arene can lead to the formation of extended, ladder-type PAHs.
Table 1: Examples of PAHs Synthesized Using Naphthalene-based Boronic Acids This table presents representative data for PAH synthesis involving related naphthalene boronic acids due to the limited specific data for this compound.
| Naphthalene Boronic Acid Derivative | Coupling Partner | Catalyst/Base | Product PAH Structure | Yield (%) | Reference |
|---|---|---|---|---|---|
| Naphthalene-2-boronic acid | 1,4-Dibromobenzene | Pd(PPh₃)₄/Na₂CO₃ | Phenyl-substituted naphthalene polymer | 85 | frontierspecialtychemicals.com |
| Naphthalene-1-boronic acid | 2,6-Dibromonaphthalene | Pd(OAc)₂/SPhos | Binaphthyl derivatives | 92 | General Suzuki Coupling |
Synthesis of Conjugated Organic Materials Precursors
The demand for advanced organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), has driven the development of novel conjugated molecules. This compound is a valuable precursor for such materials. The phenylnaphthalene unit can be incorporated into polymer backbones or used as a significant fragment in small molecule emitters and absorbers.
The introduction of the 2-phenylnaphthalen-1-yl moiety into a conjugated system can enhance the thermal stability and charge-transporting properties of the resulting material. Furthermore, the extended π-conjugation of this group can be fine-tuned to achieve desired emission colors in OLEDs. A related isomer, (6-phenylnaphthalen-2-yl)boronic acid, has been explicitly identified as a crucial intermediate in the manufacturing of high-performance OLEDs, highlighting the importance of the phenylnaphthalene scaffold in this technology. innospk.com The Suzuki-Miyaura coupling is again the primary method used to incorporate this boronic acid into larger conjugated systems.
Table 2: Photophysical Properties of Materials Derived from Phenylnaphthalene Scaffolds Data for related phenylnaphthalene-based materials are presented to illustrate the potential properties of materials derived from this compound.
| Material Type | Phenylnaphthalene Moiety | Absorption Max (nm) | Emission Max (nm) | Application | Reference |
|---|---|---|---|---|---|
| OLED Emitter | 6-phenylnaphthalen-2-yl | 350 | 450 (Blue) | OLED Displays | innospk.com |
Role as Building Blocks in Multicomponent and Cascade Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. rsc.org While specific examples utilizing this compound in MCRs are not extensively documented, the reactivity of the boronic acid group makes it a prime candidate for such transformations.
Boronic acids can participate in various MCRs, such as the Petasis reaction (a three-component reaction of an amine, an aldehyde, and a vinyl- or aryl-boronic acid) and palladium-catalyzed MCRs. The unique steric and electronic properties of this compound could be exploited to control the stereoselectivity and regioselectivity of these reactions, leading to the synthesis of complex, biologically active molecules or functional materials.
Cascade reactions, where a series of intramolecular reactions are triggered by a single event, can also benefit from the incorporation of the 2-phenylnaphthalen-1-yl moiety. A Suzuki-Miyaura coupling involving this boronic acid could be the initial step that sets off a cascade of cyclizations to rapidly assemble intricate polycyclic systems.
Enantioselective Synthesis and Chiral Induction with Substituted Boronic Acids
The development of asymmetric syntheses to produce enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. nih.gov While research on the direct use of this compound in enantioselective catalysis is limited, the principles of asymmetric Suzuki-Miyaura coupling suggest its potential. The synthesis of axially chiral biaryl compounds can be achieved through the coupling of a sterically hindered boronic acid, such as this compound, with an appropriate aryl halide using a chiral palladium catalyst. frontierspecialtychemicals.com
Furthermore, the introduction of chiral substituents onto the phenyl or naphthalene rings of the boronic acid could create a chiral building block for asymmetric synthesis. Such substituted boronic acids could act as chiral ligands for metal catalysts or as chiral starting materials for the synthesis of non-racemic compounds. The inherent chirality of certain substituted PAHs derived from this boronic acid could also be exploited in applications such as chiral recognition and circularly polarized luminescence.
Supramolecular Assembly and Covalent Organic Frameworks (COFs) Utilizing Boronic Acid Condensation
Boronic acids are well-known for their ability to undergo reversible condensation reactions with diols to form boronate esters. This reversible covalent chemistry is the foundation for the construction of dynamic supramolecular assemblies and highly ordered Covalent Organic Frameworks (COFs).
This compound, with its single boronic acid group, can act as a "capping" agent in the formation of discrete supramolecular structures. By controlling the stoichiometry and reaction conditions, it can be used to functionalize the periphery of larger self-assembled architectures.
For the construction of COFs, a di- or tri-functionalized derivative of this compound would be required. For example, a molecule containing two boronic acid groups on the phenylnaphthalene scaffold could be co-condensed with a polyhydroxyl aromatic linker, such as 1,2,4,5-tetrahydroxybenzene, to form a 2D COF. The resulting material would possess a highly ordered porous structure with the phenylnaphthalene units defining the pore walls. The electronic properties of the phenylnaphthalene moiety would be directly translated to the COF, making it a promising material for applications in gas storage, catalysis, and sensing.
Advanced Spectroscopic and Computational Characterization Methodologies
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For (2-phenylnaphthalen-1-yl)boronic acid, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would confirm the molecular weight. The fragmentation pattern under electron ionization (EI) or other ionization techniques would likely involve cleavage of the C-B bond and loss of the boronic acid moiety. Common fragments observed in the mass spectra of phenylboronic acids include BO⁻ and BO₂⁻ in negative ion mode. nih.gov High-resolution mass spectrometry (HRMS) would allow for the determination of the exact elemental composition. nih.gov
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS)
Chromatographic methods are essential for the separation, purification, and quantification of this compound.
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is a common method for analyzing boronic acids. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. Detection is often achieved using a UV detector, leveraging the strong UV absorbance of the phenylnaphthalene chromophore. HPLC methods can be developed to assess the purity of this compound and to monitor its reactions. wur.nl The retention time would be influenced by the hydrophobicity of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) : The analysis of boronic acids by GC-MS can be challenging due to their low volatility and thermal lability. Derivatization is often required to convert the boronic acid into a more volatile and stable derivative, for example, by reaction with a diol to form a boronate ester. chromforum.orgnih.gov After separation on a suitable GC column, the mass spectrometer provides detection and structural information. This technique is particularly useful for identifying and quantifying trace amounts of the compound.
Electron Microscopy (SEM, TEM, HAADF-STEM) for Morphological and Elemental Analysis
Electron microscopy techniques are powerful tools for characterizing the morphology, particle size, and elemental distribution of solid-state materials.
Scanning Electron Microscopy (SEM): For crystalline or powdered samples of this compound, SEM would reveal the surface topography, particle shape, and size distribution. In studies of other boronic acid-based compounds, SEM has been used to describe particle morphologies, such as the crumbled rock-like appearance with homogenous dispersion observed in some boronic-imine structured compounds. nih.gov
Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging, providing insights into the internal structure, crystallinity, and lattice defects. For nanomaterials synthesized using this compound, TEM would be crucial to determine their size and shape at the nanoscale.
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM): This technique, often referred to as Z-contrast imaging, is particularly useful for elemental mapping. For derivatives or composites of this compound, HAADF-STEM could map the distribution of boron, carbon, and oxygen atoms, as well as any heavier elements present, providing a detailed understanding of the material's composition at the atomic level. researchgate.net
A hypothetical summary of morphological analysis for a batch of crystalline this compound is presented in Table 1.
Table 1: Hypothetical Morphological Analysis of this compound via Electron Microscopy
| Parameter | Method | Hypothetical Observation |
|---|---|---|
| Particle Morphology | SEM | Agglomerated, crystalline structures with well-defined facets. |
| Average Particle Size | SEM | 50-150 µm |
| Internal Structure | TEM | Evidence of crystalline lattice planes. |
X-ray Absorption Fine Structure (XAFS) Spectroscopy (XANES, EXAFS) for Electronic and Local Structural Insights
X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful element-specific technique for probing the local geometric and electronic structure of a specific atom within a material. ornl.gov
X-ray Absorption Near-Edge Structure (XANES): The XANES region of the spectrum, near the absorption edge, provides information about the oxidation state and coordination geometry of the absorbing atom. ornl.govaps.orgresearchgate.net For this compound, analysis of the boron K-edge XANES spectrum would reveal details about the electronic structure of the boron center, including its hybridization state (sp² in the acid form).
Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region, at energies above the edge, contains information about the coordination number, distances, and types of neighboring atoms. ornl.govaps.orgresearchgate.net By analyzing the EXAFS oscillations at the boron K-edge, one could precisely determine the B-O and B-C bond lengths, as well as information about the surrounding phenyl and naphthalenyl rings.
Computational Chemistry and Theoretical Modeling
Computational methods are indispensable for complementing experimental data and providing a deeper understanding of molecular properties and behavior.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.comnih.gov For this compound, DFT calculations can predict:
Optimized Molecular Geometry: DFT can provide highly accurate predictions of bond lengths, bond angles, and dihedral angles. For related arylboronic acids, DFT has been successfully used to obtain optimized geometries that are in good agreement with experimental X-ray diffraction data. lodz.plresearchgate.net
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies allows for the prediction of the molecule's electronic behavior, such as its ionization potential and electron affinity. The HOMO-LUMO gap is indicative of the molecule's kinetic stability.
Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors like electronegativity, hardness, and softness, which help in predicting the reactive sites of the molecule. mdpi.com For instance, the molecular electrostatic potential (MEP) map would visualize the electron-rich and electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack.
Table 2: Hypothetical DFT-Calculated Properties of this compound (B3LYP/6-31G(d,p))
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
| B-C Bond Length | 1.55 Å |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations can be used to:
Explore Conformational Space: The phenyl and naphthalenyl rings can rotate relative to each other, leading to different conformers. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them.
Study Intermolecular Interactions: In the solid state or in solution, molecules of this compound will interact with each other. MD simulations can model these interactions, such as the formation of hydrogen-bonded dimers, which is a common feature in the crystal structures of boronic acids. nih.govnih.govresearchgate.net
Prediction of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms. arxiv.orgnih.govnih.govarxiv.org For reactions involving this compound, such as the Suzuki-Miyaura coupling, computational methods can:
Map Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction mechanism can be constructed.
Characterize Transition States: The geometry and energy of transition states can be calculated, providing crucial insights into the kinetics of the reaction. Vibrational frequency analysis is used to confirm that a calculated structure is a true transition state (identified by a single imaginary frequency).
Through the synergistic application of these advanced spectroscopic and computational techniques, a comprehensive understanding of the structure, reactivity, and properties of this compound can be achieved, paving the way for its rational application in various fields of chemical science.
Future Research Trajectories and Emerging Paradigms
Sustainable and Green Chemistry Approaches to (2-phenylnaphthalen-1-yl)boronic Acid Synthesis and Reactivity
The chemical industry's shift towards sustainability is reshaping the synthesis of complex molecules like this compound. Future research will likely prioritize the development of environmentally benign synthetic routes. Traditional methods for creating arylboronic acids often rely on organometallic reagents that require stringent anhydrous conditions and stoichiometric metal usage. ucl.ac.uk Green chemistry initiatives aim to replace these with more atom-economical and safer alternatives.
Key research frontiers include:
Direct C-H Borylation: Transition-metal-catalyzed C-H borylation represents a highly efficient method for synthesizing arylboronic acids, as it avoids the pre-functionalization of the aromatic ring. nih.gov Future work could focus on developing catalysts that can selectively functionalize the C-H bond on the phenylnaphthalene scaffold.
Aqueous and Micellar Catalysis: Performing synthetic transformations in water is a cornerstone of green chemistry. Research into palladium catalysis in water, using specialized ligands and surfactants, has shown promise for the borylation of aryl halides. organic-chemistry.org Adapting these methods for the synthesis of this compound could significantly reduce reliance on volatile organic solvents.
Photoredox and Electrocatalysis: The use of visible light or electricity to drive chemical reactions offers a powerful alternative to thermal methods. organic-chemistry.org Investigating photoinduced borylation of aryl halides could provide a mild and highly selective pathway to this compound and its derivatives. organic-chemistry.org
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The optimization of synthetic reactions is often a laborious, resource-intensive process. Automated synthesis platforms and high-throughput experimentation (HTE) are revolutionizing this landscape by enabling the rapid screening of numerous reaction conditions in parallel. nih.govtue.nl For a molecule like this compound, which is a prime candidate for use in Suzuki-Miyaura cross-coupling reactions, these technologies are invaluable. nih.govresearchgate.net
Future applications in this area include:
Rapid Reaction Optimization: HTE, often performed in 96-well plates, allows for the systematic evaluation of catalysts, ligands, bases, solvents, and temperatures to identify the optimal conditions for the synthesis of this compound and its subsequent coupling reactions. researchgate.net
Automated Iterative Synthesis: Automated platforms can perform entire multi-step synthetic sequences, including reaction, workup, and purification. sigmaaldrich.comsynplechem.com By using protected boronic acid building blocks, such as N-methyliminodiacetic acid (MIDA) boronates, complex molecules can be assembled iteratively. chemrxiv.orgacs.org The (2-phenylnaphthalen-1-yl) moiety could be incorporated into such building blocks, enabling its automated assembly into larger, functional molecules for drug discovery or materials science. chemrxiv.orgacs.org
Exploration of Novel Catalytic Systems for Boronic Acid Transformations
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the development of new catalysts continues to push the boundaries of this transformation. acs.org While palladium remains the dominant metal, research into more abundant and less expensive metals, as well as more efficient palladium-based systems, is a major focus.
Emerging research paradigms involve:
Advanced Palladium Catalysts: The design of new phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands continues to yield palladium catalysts with higher activity and stability. nih.gov These advanced catalysts can facilitate the coupling of challenging substrates and operate at very low catalyst loadings, which is economically and environmentally advantageous. acs.org
Base-Free Coupling Conditions: Many Suzuki-Miyaura reactions require a base, which can sometimes lead to side reactions or be incompatible with sensitive functional groups. The development of catalytic systems that can operate under base-free conditions, for example by using specific boronate esters, simplifies reaction protocols and broadens their applicability. acs.org
Alternative Metal Catalysts: While less common, catalysts based on nickel, copper, and other transition metals are being explored for cross-coupling reactions involving boronic acids. wikipedia.org These could offer different reactivity profiles and provide more sustainable alternatives to palladium.
Design of Advanced Functional Materials Utilizing Boron Chemistry
Arylboronic acids are critical building blocks for a variety of advanced materials due to the unique electronic properties of boron and the versatility of the boronic acid group for chemical modification. The extended π-conjugated system of the phenylnaphthalene backbone in this compound makes it a particularly attractive component for optoelectronic materials. frontiersin.org
Future research is expected to focus on:
Organic Light-Emitting Diodes (OLEDs): Triarylboron compounds are known for their electron-accepting nature and are used in materials for thermally activated delayed fluorescence (TADF), which can lead to highly efficient OLEDs. frontiersin.org The phenylnaphthalene scaffold can be incorporated as a donor or acceptor unit in such materials, with the boronic acid serving as a handle for further functionalization.
Chemosensors: The Lewis acidic boron center can interact with Lewis bases like fluoride (B91410) or cyanide anions. mdpi.com Furthermore, the boronic acid group can form reversible covalent bonds with diols, a feature widely used in saccharide sensing. nih.govbath.ac.uk The fluorescent naphthalene (B1677914) unit in this compound could be harnessed to create fluorescent sensors where binding at the boron center modulates the emission properties.
Boron-Doped Nanostructures: Boron can be incorporated into two-dimensional materials like graphene or hexagonal boron nitride to tune their electronic and optical properties. acs.org While not a direct application of the title compound, the fundamental understanding of boron's role in optoelectronics, often studied with molecular compounds, informs the design of these advanced materials. nih.govmdpi.com
Synergistic Applications in Interdisciplinary Fields
The unique chemical reactivity of the boronic acid moiety has propelled its use far beyond traditional organic synthesis into interdisciplinary fields like chemical biology and medicinal chemistry. researchgate.netcardiff.ac.uk
Promising future directions include:
Medicinal Chemistry: The boronic acid group is a key pharmacophore in several approved drugs, such as the anticancer agent bortezomib. nih.govrsc.org It can form reversible covalent bonds with active site serine or threonine residues in enzymes, making it a powerful motif for inhibitor design. wikipedia.org The bulky, lipophilic phenylnaphthalene structure of this compound could be explored for targeting specific protein-protein interactions or enzyme active sites.
Chemical Biology and Sensing: Boronic acids are widely used to create synthetic receptors for biological molecules containing diol functionalities, such as carbohydrates and certain glycoproteins. mdpi.comnih.govresearchgate.net Research could focus on attaching the this compound to surfaces or polymers to create materials for the selective capture or sensing of biologically important glycans. mdpi.com
Drug Delivery: The ability of boronic acids to interact with the diols present on cell surfaces is being explored for targeted drug delivery systems. nih.gov The phenylnaphthalene unit could be functionalized with a therapeutic agent, with the boronic acid moiety serving to target specific cell types rich in surface glycans.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing (2-phenylnaphthalen-1-yl)boronic acid with high purity?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions. Post-synthesis purification is critical due to boronic acid sensitivity; column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization in THF/water mixtures is advised. Characterization via ¹H/¹³C NMR and FT-IR confirms functional groups, while X-ray crystallography resolves structural ambiguities, such as hydrogen-bonding networks or anhydride formation .
Q. How can researchers confirm the crystalline structure and polymorphism of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 173 K) is essential to resolve polymorphic forms. For (naphthalen-1-yl)boronic acid, monoclinic (P2₁/c) and orthorhombic systems have been identified, with distinct unit cell parameters (e.g., a = 14.8469 Å, β = 93.978°). Pair SCXRD with differential scanning calorimetry (DSC) to study phase transitions and thermal stability .
Q. What solvent systems stabilize this compound during storage?
- Methodological Answer : Anhydrous, aprotic solvents (e.g., THF, DMF) under nitrogen prevent hydrolysis. For aqueous experiments, buffered solutions (pH 7–9) minimize boronic acid dehydration. Monitor stability via HPLC-UV (C18 column, acetonitrile/water mobile phase) to detect degradation products like boroxines .
Advanced Research Questions
Q. How does the phenyl substituent influence the reactivity of this boronic acid in Suzuki-Miyaura couplings?
- Methodological Answer : The steric bulk of the 2-phenyl group slows transmetalation steps, requiring optimized conditions (e.g., higher temperatures or microwave-assisted synthesis). Compare reaction yields using Pd(dppf)Cl₂ vs. Pd(OAc)₂ with ligands like SPhos. Kinetic studies via in situ ¹¹B NMR can track boronates during catalysis .
Q. What strategies resolve contradictions in binding affinity data for diol-containing targets?
- Methodological Answer : Use stopped-flow fluorescence (e.g., λₑₓ = 280 nm, λₑₘ = 340 nm) to measure binding kinetics (kₒₙ, kₒff) at physiological pH. For example, kon values for boronic acid-diol pairs follow D-fructose > D-glucose. Pair with isothermal titration calorimetry (ITC) to correlate thermodynamic (ΔG) and kinetic data, addressing discrepancies in reported binding constants .
Q. How can this compound be evaluated for therapeutic potential in tubulin inhibition?
- Methodological Answer : Conduct tubulin polymerization assays (IC₅₀ measurements) using purified bovine tubulin. Compare IC₅₀ values with combretastatin A-4 derivatives (e.g., 13c: IC₅₀ = 21 μM). Validate apoptosis induction via flow cytometry (Annexin V/PI staining in Jurkat cells) and COMPARE analysis against 39 cancer cell lines to assess mechanistic uniqueness .
Q. What analytical techniques detect trace impurities in synthesized batches?
- Methodological Answer : LC-MS/MS in MRM mode (e.g., triple quadrupole) achieves ppm-level sensitivity for genotoxic impurities like unreacted aryl halides. Use a Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 μm) with 0.1% formic acid in water/acetonitrile gradients. Validate method specificity via spike-recovery experiments (90–110% recovery) .
Methodological Considerations
- Contradiction Handling : Polymorphism (e.g., P2₁/c vs. Pna2₁) can lead to divergent reactivity. Use SCXRD to batch-characterize crystals and standardize reaction conditions .
- Data Validation : Cross-reference fluorescence binding data (e.g., quantum yield changes) with ¹¹B NMR to confirm boronate ester formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
